molecular formula C6H9N3O2 B12592921 (R)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one

(R)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one

Cat. No.: B12592921
M. Wt: 155.15 g/mol
InChI Key: CUPAQOABYPHYPF-BYPYZUCNSA-N
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Description

®-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one is a chemical compound with a unique structure that includes an azido group and a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one typically involves the introduction of the azido group into a pre-formed dihydrofuranone ring. One common method involves the reaction of a suitable precursor with sodium azide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the azidation process.

Industrial Production Methods

Industrial production of ®-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: Reduction of the azido group can yield amines or other reduced products.

    Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

®-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in bioconjugation reactions to label biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and material science applications.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Propyldihydrofuran-2(3H)-one: Similar in structure but lacks the azido group.

    5-Alkyl-3H-furan-2-ones: These compounds have similar ring structures but different substituents.

Uniqueness

®-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

(3R)-3-azido-4,4-dimethyloxolan-2-one

InChI

InChI=1S/C6H9N3O2/c1-6(2)3-11-5(10)4(6)8-9-7/h4H,3H2,1-2H3/t4-/m0/s1

InChI Key

CUPAQOABYPHYPF-BYPYZUCNSA-N

Isomeric SMILES

CC1(COC(=O)[C@@H]1N=[N+]=[N-])C

Canonical SMILES

CC1(COC(=O)C1N=[N+]=[N-])C

Origin of Product

United States

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